2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine
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Overview
Description
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable phenyl derivative with a cycloheptanone derivative under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-2-amine hydrochloride: A similar compound with a spirocyclic structure but different substituents.
Spiro[3.3]heptane derivatives: Compounds with variations in the spirocyclic core and different functional groups.
Uniqueness
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C14H19NO/c1-16-12-5-2-4-11(8-12)14(15)9-13(10-14)6-3-7-13/h2,4-5,8H,3,6-7,9-10,15H2,1H3 |
InChI Key |
UPBGFRITQLQGSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC3(C2)CCC3)N |
Origin of Product |
United States |
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